N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride
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Overview
Description
N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride is a chemical compound with the molecular formula C16H24N2O2S·HClThis compound is characterized by the presence of an aminooxan ring, a methylphenyl group, and a sulfanylpropanamide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminooxan Ring: The aminooxan ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methylphenyl halide reacts with the intermediate compound.
Formation of the Sulfanylpropanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Functionalized derivatives with different substituents on the aminooxan ring or methylphenyl group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopent-1-en-1-yl)benzamide;hydrochloride: Similar in structure but with a different aromatic substituent, leading to variations in chemical reactivity and biological activity.
4-Aminocoumarin Derivatives: These compounds share the amino group but have a coumarin scaffold, resulting in different applications and properties.
The unique combination of the aminooxan ring, methylphenyl group, and sulfanylpropanamide moiety in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(4-aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S.ClH/c1-12-3-5-14(6-4-12)21-13(2)15(19)18-11-16(17)7-9-20-10-8-16;/h3-6,13H,7-11,17H2,1-2H3,(H,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIVMESWSNZLQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2(CCOCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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